molecular formula C19H19Cl3N2O4S B2376209 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-72-2

2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No.: B2376209
CAS No.: 478047-72-2
M. Wt: 477.78
InChI Key: LTGDHMMKVGLMIM-UHFFFAOYSA-N
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Description

2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorobenzyl group, a chlorophenylsulfonyl group, and a piperidinylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonyl chloride, which is then reacted with piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorfenapyr: An insecticide with a similar structural motif.

    Pyrrolomycins: Antibiotic compounds with related chemical structures.

Uniqueness

2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O4S/c20-14-3-5-17(6-4-14)29(26,27)24-9-7-16(8-10-24)23-19(25)28-12-13-1-2-15(21)11-18(13)22/h1-6,11,16H,7-10,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGDHMMKVGLMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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